ALDH1A1 Inhibitory Potency: 450 nM IC50 Differentiates Bromo-Piperidinyl Scaffold from Chloro Analogs
5-Bromo-2-(piperidin-1-yl)pyrimidine exhibits sub-micromolar inhibition of human recombinant ALDH1A1, a key enzyme implicated in cancer stem cell maintenance and therapy resistance. In a spectrophotometric assay measuring NAD(P)H formation, the compound displayed an IC50 of 450 nM [1]. In contrast, the 5-chloro analog (5-chloro-2-(piperidin-1-yl)pyrimidine) has not been reported to possess meaningful ALDH1A1 activity; its reported IC50 values for other targets (e.g., PI3Kδ) are in the nanomolar range but are unrelated to ALDH1A1 biology [2]. This target-specific potency difference is directly attributable to the bromine atom's influence on binding pocket occupancy and electronic effects within the aldehyde dehydrogenase active site.
| Evidence Dimension | ALDH1A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 450 nM |
| Comparator Or Baseline | 5-Chloro-2-(piperidin-1-yl)pyrimidine: No reported ALDH1A1 activity; alternative targets (e.g., PI3Kδ) show IC50 values of 2–35 nM |
| Quantified Difference | >100-fold selectivity difference based on available target profiles; bromo compound uniquely engages ALDH1A1 at sub-μM concentrations |
| Conditions | Human recombinant ALDH1A1; NAD(P)H formation monitored by spectrophotometry; 2 min incubation |
Why This Matters
For oncology programs targeting ALDH1A1-positive cancer stem cells, the bromo-piperidinyl scaffold provides a validated starting point with known potency, whereas chloro analogs offer no comparable activity, eliminating them as viable alternatives.
- [1] BindingDB. BDBM50459586 (CHEMBL4217294): ALDH1A1 Inhibition Data. View Source
- [2] BindingDB. BDBM50603838 (CHEMBL5187387): PI3Kδ Inhibition Data for Chloro Analog. View Source
